molecular formula C13H11ClN2O2 B2886250 (2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid CAS No. 27268-07-1

(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B2886250
CAS No.: 27268-07-1
M. Wt: 262.69
InChI Key: HBBFROSEHCCZQL-BQYQJAHWSA-N
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Description

(2E)-3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a synthetic cinnamic acid derivative recognized for its role as a key chemical intermediate in medicinal chemistry research. Its primary research value lies in its function as a precursor for the synthesis of a novel class of pyrazole-based compounds investigated for their potential pharmacological activities. Scientific studies have focused on utilizing this scaffold to develop molecules that target metabolic disorders. A significant area of investigation involves its derivatives acting as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Research indicates that structural analogs derived from this compound can stimulate AMPK activity, positioning them as potential candidates for the study of type 2 diabetes and related metabolic syndromes (https://pubmed.ncbi.nlm.nih.gov/26087068/). Furthermore, the compound's structure, featuring the (2E)-prop-2-enoic acid (trans-cinnamic acid) moiety attached to a chlorinated pyrazole ring, provides a versatile platform for chemical derivatization. This allows researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets beyond AMPK, including investigations into anticancer and anti-inflammatory agents. Its utility is firmly established in the discovery and development of new heterocyclic compounds for biochemical screening.

Properties

IUPAC Name

(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-9-11(7-8-12(17)18)13(14)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBFROSEHCCZQL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by further functionalization steps. For instance, the reaction of 5-chloro-3-methyl-1-phenylpyrazole with an appropriate aldehyde under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve scalable solvent-free reactions. For example, the reaction of phenyl hydrazine with ethyl acetoacetate under controlled temperature conditions can produce the desired pyrazole derivative with high yield .

Chemical Reactions Analysis

Types of Reactions

(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyrazole ring or the prop-2-enoic acid chain, altering physicochemical and biological properties:

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight Purity Key Features
Target Compound 5-Cl, 3-Me, 1-Ph C₁₃H₁₁ClN₂O₂ ~262.7* 98% Balanced lipophilicity; potential for hydrogen bonding via COOH
(2E)-3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid 5-Cl, 1,3-diMe C₉H₉ClN₂O₂ ~212.6 95% Reduced steric bulk; higher solubility
(2E)-3-[5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid 5-Cl, 3-Me, 1-(naphthylmethyl) C₁₈H₁₅ClN₂O₂ ~326.8 95% Enhanced lipophilicity; potential for π-π interactions
(2E)-3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid 3-(4-F-Ph), 1-Ph C₁₉H₁₃FN₂O₂ ~320.3 95% Fluorine enhances metabolic stability; electron-withdrawing effects
(2E)-3-{5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid 5-Cl, 3-Me, 1-(3-CF₃-Ph), 2-CN on enoate C₁₅H₉ClF₃N₃O₂ 355.70 N/A Trifluoromethyl and cyano groups increase metabolic resistance and acidity

*Molecular weight estimated based on analogous structures.

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unspecified, analogs like (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one melt at 170°C . Substituents like nitro groups increase rigidity and melting points.
  • Solubility : The naphthalen-1-ylmethyl analog likely has lower aqueous solubility due to increased hydrophobicity, whereas the dimethyl-substituted derivative may exhibit higher solubility.
  • Hydrogen Bonding : The target compound’s carboxylic acid group enables strong hydrogen bonding, critical for crystal packing and protein target interactions. Cyanated or esterified analogs (e.g., ) may reduce this capacity.

Research Findings and Trends

  • Synthetic Utility : The target compound’s synthesis likely follows routes similar to other pyrazole derivatives, employing condensation and cyclization reactions .
  • Crystallography : SHELX programs are widely used to resolve crystal structures of such compounds, aiding in understanding intermolecular interactions.
  • Trends in Modifications : Recent analogs focus on introducing halogens (Cl, F) and aromatic extensions (naphthyl, trifluoromethylphenyl) to optimize bioactivity and stability .

Biological Activity

(2E)-3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid, a derivative of pyrazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their therapeutic potential, including anti-inflammatory, analgesic, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12ClN3O2\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{O}_2

This structure features a pyrazole ring substituted with a chloro and methyl group, contributing to its unique biological properties.

1. Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound effectively scavenge free radicals and inhibit lipid peroxidation in cellular systems. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

CompoundIC50 (µM)Assay Type
This compound25DPPH
Similar Pyrazole Derivative30ABTS

These findings suggest that the compound's structure contributes to its ability to mitigate oxidative stress in biological systems .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.

ModelConcentration (µM)Cytokine Inhibition (%)
LPS-stimulated Macrophages50IL-6: 70%, TNF-alpha: 65%

These results indicate a promising role for this compound in managing inflammatory conditions .

3. Analgesic Activity

The analgesic effects of pyrazole derivatives have been documented in various pain models. In a study assessing thermal nociception using the tail-flick test, this compound exhibited dose-dependent analgesic effects.

Dose (mg/kg)Reaction Time Increase (s)
104.5
206.0
508.0

These findings suggest that the compound may act through central mechanisms to alleviate pain .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

Case Study 1:
In a clinical trial involving patients with chronic pain, a pyrazole derivative similar to this compound demonstrated significant reductions in pain scores compared to placebo.

Case Study 2:
A study on animal models of arthritis showed that administration of this compound led to a marked decrease in joint swelling and inflammatory markers, supporting its use as an anti-inflammatory agent.

Q & A

Basic Question: What are the common synthetic routes for (2E)-3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid, and what characterization techniques are essential for confirming its structure?

Answer:
The synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) to form the pyrazole core and conjugated enoic acid moiety . Key intermediates include substituted pyrazole-carbonyl hydrazides, which are cyclized to yield the target compound. Post-synthesis, characterization requires:

  • Spectroscopic Analysis : IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=C at ~1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., Z/E configuration of the double bond) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Basic Question: What are the primary biological targets or activities reported for this compound in preclinical studies?

Answer:
Preclinical studies highlight its potential as an enzyme inhibitor, particularly targeting inflammatory or oncogenic pathways. For example:

  • Anti-inflammatory Activity : Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes via competitive binding assays .
  • Anticancer Potential : Cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC₅₀ values reported in micromolar ranges .
  • Structural Analogues : Derivatives with modified substituents (e.g., chloro, methyl groups) show enhanced selectivity for specific receptors .

Advanced Question: How can researchers optimize reaction conditions to improve synthetic yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) to minimize side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Advanced Question: What strategies are recommended for analyzing structure-activity relationships (SAR) to enhance biological efficacy?

Answer:
SAR analysis involves:

  • Substituent Variation : Systematic replacement of chloro, methyl, or phenyl groups to assess impact on bioactivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., COX-2) .
  • Bioassay Profiling : Comparative IC₅₀ determination across derivatives using dose-response curves .
  • Crystallography : X-ray diffraction of co-crystallized compound-enzyme complexes to identify key interactions (e.g., hydrogen bonds with active sites) .

Advanced Question: How should researchers address discrepancies in reported biological activities across studies?

Answer:
Discrepancies may arise from:

  • Purity Differences : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration in media) .
  • Metabolic Stability : Test for degradation products using LC-MS in simulated physiological conditions .
  • Model Systems : Compare results across in vitro (cell lines) and ex vivo (tissue explants) models to confirm target relevance .

Advanced Question: What methodological approaches are recommended for developing a robust HPLC protocol for purity assessment?

Answer:
Method development steps include:

  • Column Selection : C18 reversed-phase columns for polar compounds .
  • Mobile Phase Optimization : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile to resolve peaks .
  • Detection : UV-Vis at λ = 254 nm (for conjugated systems) or diode-array detection (DAD) for impurity profiling .
  • Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1%), and reproducibility (RSD < 2%) .

Advanced Question: What experimental approaches elucidate the compound’s enzyme inhibition mechanisms?

Answer:
Mechanistic studies require:

  • Kinetic Assays : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
  • Site-Directed Mutagenesis : Modify enzyme active sites to identify critical residues for inhibition .
  • Molecular Dynamics Simulations : Analyze binding stability over nanosecond timescales (e.g., using GROMACS) .

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